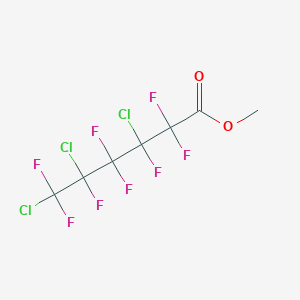

Methyl 3,5,6-trichlorooctafluorohexanoate

CAS No.: 812-90-8

Cat. No.: VC3257784

Molecular Formula: C7H3Cl3F8O2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 812-90-8 |

|---|---|

| Molecular Formula | C7H3Cl3F8O2 |

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate |

| Standard InChI | InChI=1S/C7H3Cl3F8O2/c1-20-2(19)3(11,12)4(8,13)6(15,16)5(9,14)7(10,17)18/h1H3 |

| Standard InChI Key | MTPAEVBJFREPLP-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |

| Canonical SMILES | COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |

Introduction

Methyl 3,5,6-trichlorooctafluorohexanoate is a chemical compound with the molecular formula C7H3Cl3F8O2 and a molecular weight of approximately 377.4 g/mol . It is a derivative of 3,5,6-trichlorooctafluorohexanoic acid, which is an important raw material in various chemical syntheses . This compound is of interest due to its unique structure and potential applications in organic chemistry.

Synthesis and Preparation

The synthesis of methyl 3,5,6-trichlorooctafluorohexanoate typically involves the esterification of 3,5,6-trichlorooctafluorohexanoic acid with methanol. This process requires careful control of reaction conditions to ensure high purity and yield of the product.

Synthesis Steps

-

Starting Material Preparation: 3,5,6-Trichlorooctafluorohexanoic acid is prepared through specific chemical reactions involving fluorinated and chlorinated compounds .

-

Esterification: The acid is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

-

Purification: The resulting product is purified through distillation or chromatography to achieve high purity.

Applications and Research Findings

While specific applications of methyl 3,5,6-trichlorooctafluorohexanoate are not widely documented, compounds with similar structures are often used in organic synthesis and as intermediates in the production of fluorinated materials. The unique combination of chlorine and fluorine atoms in this compound suggests potential uses in areas requiring high chemical stability and reactivity.

Potential Applications

-

Organic Synthesis: As an intermediate in the synthesis of complex fluorinated compounds.

-

Materials Science: In the development of fluorinated polymers or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume